2-Hydroxy-3-methylbenzaldehyde

Overview

Description

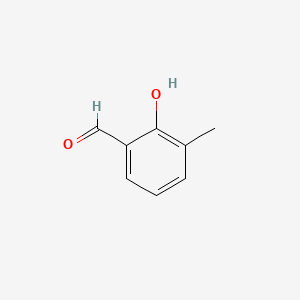

2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0), also known as 3-methylsalicylaldehyde, is an aromatic aldehyde with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure features a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the meta position (C3) relative to the aldehyde functional group (Fig. 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 3-methylbenzaldehyde using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of 3-methylbenzyl alcohol. This process involves the use of metal catalysts such as copper or manganese oxides, which promote the selective oxidation of the alcohol to the corresponding aldehyde .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: 2-Hydroxy-3-methylbenzoic acid.

Reduction: 2-Hydroxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Medicinal Applications

Antitumor Activity

Research indicates that 2-Hydroxy-3-methylbenzaldehyde exhibits significant antitumor and antiproliferative properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells, making it a potential candidate for anticancer drug development .

Case Study: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced antiproliferative activity against breast cancer cells when modified with specific substituents . This highlights the compound's versatility in medicinal chemistry.

Organic Synthesis

Synthesis of Derivatives

this compound serves as a precursor for synthesizing various organic compounds. It can undergo bromination reactions to yield brominated derivatives, which are useful intermediates in further synthetic pathways. For example, a reaction involving bromine in acetic acid yielded 5-bromo-2-hydroxy-3-methylbenzaldehyde with an impressive yield of 89% .

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| Bromination in acetic acid at room temperature | 89% | 5-bromo-2-hydroxy-3-methylbenzaldehyde |

Material Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of polymers and resins. Its reactive aldehyde group can participate in condensation reactions to form cross-linked structures, enhancing the mechanical properties of the resulting materials.

Environmental Applications

Biodegradation Studies

Recent studies have explored the biodegradability of compounds derived from this compound. Research indicates that certain microbial strains can effectively degrade this compound, suggesting potential applications in bioremediation efforts for environmental cleanup .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor of specific enzymes, disrupting metabolic processes and leading to antimicrobial effects . Its hydroxyl and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomerism of hydroxyl and methyl groups on the benzaldehyde ring significantly impacts physicochemical properties, reactivity, and applications. Below is a detailed comparison with key regioisomers:

Structural and Analytical Data

Stability and Reactivity Trends

- Hydrogen Bonding : this compound forms an intramolecular O–H⋯O hydrogen bond, enhancing stability . In contrast, 2-hydroxy-6-methylbenzaldehyde experiences steric clashes, reducing stability .

- Electrophilic Substitution : Electron-donating methyl groups at the meta position (3-methyl) deactivate the ring less than para positions (4-methyl), influencing reactivity in substitution reactions .

Biological Activity

2-Hydroxy-3-methylbenzaldehyde, also known as o-hydroxy-3-methylbenzaldehyde, is an aromatic aldehyde with notable biological activities. This compound has been the subject of various studies due to its potential applications in pharmaceuticals and its effects on biological systems.

- Chemical Formula : C8H8O2

- Molecular Weight : 136.15 g/mol

- Boiling Point : 204 °C

- Density : 1.123 g/mL at 25 °C

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicate that the compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases . The antioxidant capacity is attributed to its ability to donate hydrogen atoms or electrons, stabilizing free radicals.

DNA Interaction and Cleavage

Research has explored the interaction of this compound with DNA. It has been found to bind to plasmid DNA and induce cleavage under certain conditions. The compound's ability to cleave DNA suggests potential applications in cancer therapy, where targeted DNA damage can lead to apoptosis in cancer cells . The mechanism involves both hydrolytic and oxidative cleavage pathways, which are concentration-dependent.

Study on Antimicrobial Efficacy

A study conducted by Ünaldi & Demir (2019) investigated the antimicrobial effects of various derivatives of benzaldehyde, including this compound. The results showed that at concentrations of 200 µM and above, significant inhibition of bacterial growth was observed against multiple strains, indicating its potential as a natural preservative in food and pharmaceutical industries .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µM |

| Escherichia coli | 400 µM |

| Pseudomonas aeruginosa | 300 µM |

Study on Antioxidant Activity

In another investigation focusing on antioxidant properties, the DPPH assay revealed that as the concentration of this compound increased, so did its free radical scavenging activity. This study highlighted its potential use in formulations aimed at combating oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-3-methylbenzaldehyde, and how are reaction conditions optimized?

- Methodological Answer : A common synthesis involves the condensation of 3-methylphenol with formaldehyde under acidic or basic conditions. For example, this compound can be prepared via the Duff formylation reaction using hexamine (hexamethylenetetramine) in trifluoroacetic acid at 60–80°C for 6–8 hours . Purification typically involves recrystallization from ethanol/water mixtures. Yield optimization requires controlled temperature and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral assignments validated?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), aldehyde proton (δ ~9.8 ppm), and hydroxyl proton (δ ~11 ppm, broad) .

- Validation involves comparison with computational predictions (e.g., DFT calculations) or literature data from authoritative sources like NIST .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Safety : Use nitrile gloves, tight-sealing goggles, and P95 respirators for dust control. Avoid skin contact; wash immediately with soap and water if exposed .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) of this compound be resolved experimentally?

- Methodological Answer : Discrepancies (e.g., melting points ranging from 113–116°C vs. NIST-reported values) can be addressed via:

- Differential Scanning Calorimetry (DSC) to measure precise thermal transitions.

- Purity analysis using HPLC or GC-MS to identify impurities affecting measurements .

Q. What computational tools and strategies are effective for refining the crystal structure of metal complexes derived from this compound?

- Methodological Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

- Data collection with a Bruker Smart Apex II diffractometer.

- Structure solution via direct methods and refinement against F² values .

- Validation using R-factor convergence (<5%) and residual electron density maps .

Q. How can reaction yields of this compound derivatives be optimized in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., Mo in [MoO₂L] complexes) improve selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in aldol condensations.

- In-situ monitoring : Use TLC or inline FT-IR to track intermediate formation .

Q. What strategies differentiate the reactivity of this compound from structurally analogous aldehydes (e.g., 5-Fluoro-2-hydroxy-3-methylbenzaldehyde)?

- Methodological Answer :

Properties

IUPAC Name |

2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPQNXSAJZOTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335060 | |

| Record name | 2-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-42-0 | |

| Record name | 3-Methylsalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.